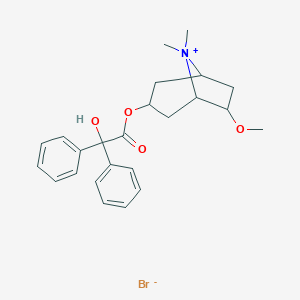
Tropenziline bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropenziline bromide is an antispasmodic compound known for its ability to enhance vasoconstrictor responses in the hepatic artery without affecting the portal venous bed . It is primarily used in medical research and has shown significant potential in various biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tropenziline bromide can be synthesized through the reaction of tropenziline with hydrobromic acid. The process involves the following steps:
Starting Material: Tropenziline is reacted with hydrobromic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tropenziline derivatives.
Aplicaciones Científicas De Investigación
Tropenziline bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antispasmodic properties and potential use in treating conditions like irritable bowel syndrome.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Tropenziline bromide exerts its effects through anticholinergic activity. It blocks the action of acetylcholine on muscarinic receptors, leading to a reduction in smooth muscle contractions. This mechanism is particularly effective in reducing spasms in the gastrointestinal tract .
Comparación Con Compuestos Similares
Atropine: Another anticholinergic agent with similar properties but different potency.
N-butyl hyoscine bromide: Used for similar applications but with a different chemical structure.
Uniqueness: Tropenziline bromide is unique in its specific enhancement of vasoconstrictor responses in the hepatic artery, making it particularly useful in certain medical research applications .
References
Propiedades
Número CAS |
143-92-0 |
|---|---|
Fórmula molecular |
C24H30BrNO4 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C24H30NO4.BrH/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-22,27H,14-16H2,1-3H3;1H/q+1;/p-1/t19-,20-,21+,22-;/m1./s1 |
Clave InChI |
OENFXACOWSBKMV-YGRUNEGGSA-M |
SMILES |
C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
SMILES isomérico |
C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
SMILES canónico |
C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















